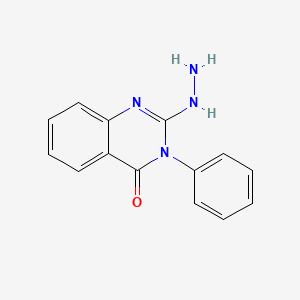

![molecular formula C8H10N4S B1298998 4-肼基-5,6-二甲基噻吩并[2,3-d]嘧啶 CAS No. 63894-54-2](/img/structure/B1298998.png)

4-肼基-5,6-二甲基噻吩并[2,3-d]嘧啶

描述

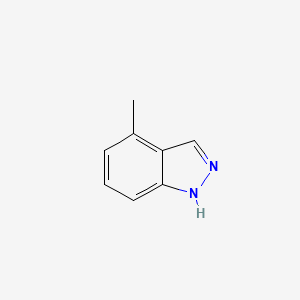

The compound "4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine" is a heterocyclic molecule that features a thieno[2,3-d]pyrimidine core substituted with hydrazinyl and methyl groups. This structure is a part of a broader class of compounds known for their potential biological activities, including antitumoral properties , and their ability to form various derivatives through chemical reactions .

Synthesis Analysis

The synthesis of related hydrazinopyrimidine derivatives involves classical synthetic methods to construct the hydrazone moiety at the pyrimidine ring . For instance, the synthesis of 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a compound with a similar core, was achieved from diacetyl ketene N,S-acetal . Moreover, the synthesis of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been reported, showcasing the reactivity of such compounds towards various electrophiles and reagents .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been characterized using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy . Quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been employed to evaluate the formation, stability, and nature of intra- and intermolecular interactions .

Chemical Reactions Analysis

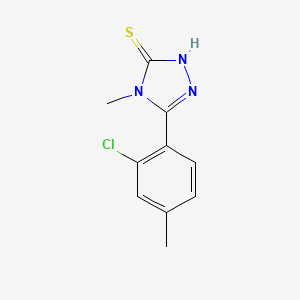

The reactivity of hydrazinyl-substituted pyrimidines allows for the construction of diverse heterocyclic systems. For example, the reaction of 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with various reagents leads to the formation of pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines . Similarly, the reactivity of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines towards carbon electrophiles and active methylene reagents has been studied, resulting in the synthesis of pyridothienotriazolopyrimidines and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The thermodynamic parameters suggest that the formation of related compounds is exothermic and spontaneous at room temperature . The vibrational analysis indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these interactions has been quantified using AIM calculations .

科学研究应用

抗菌活性

4-肼基-5,6-二甲基噻吩并[2,3-d]嘧啶已被用于合成各种噻吩和呋喃嘧啶衍生物,显示出显着的抗菌活性。这些化合物是通过用各种化学品处理 2-氨基-4,5-二甲基噻吩-3-腈形成的,导致一系列具有已证明的抗菌特性的噻吩三唑并嘧啶和噻吩并嘧啶 (Hossain 和 Bhuiyan,2009 年).

放射保护和抗肿瘤活性

已经合成了新型的噻吩并[2,3-d]嘧啶衍生物,包括氨基酸和咪唑并噻吩并嘧啶,并显示出有希望的放射保护和抗肿瘤活性。这些衍生物是通过涉及 4-氯-5,6-二甲基噻吩并[2,3-d]嘧啶的反应获得的 (Alqasoumi 等人,2009 年).

新型化合物的合成

研究已经探索了使用 4-肼基-5,6-二甲基噻吩并[2,3-d]嘧啶合成各种新型化合物。例如,已经进行了三唑并噻吩并嘧啶的合成及其对腺苷受体的结合研究,揭示了药物化学领域的重大发现 (Prasad 等人,2008 年).

晶体和分子结构分析

衍生自 4-肼基-5,6-二甲基噻吩并[2,3-d]嘧啶的各种化合物的晶体和分子结构一直是研究的主题。这项研究提供了对这些化合物的结构方面的宝贵见解,有助于更深入地了解它们的化学性质 (Aleksanyan 等人,1997 年).

杂环合成

4-肼基-5,6-二甲基噻吩并[2,3-d]嘧啶在基于噻吩并[2,3-b]吡啶的稠合杂环的合成中发挥作用,导致具有抗菌和抗真菌活性的化合物。这展示了它在创建具有潜在生物学应用的新杂环化合物中的效用 (El-Essawy 等人,2010 年).

作用机制

Target of Action

It’s worth noting that similar compounds have been shown to interact with the epidermal growth factor receptor (egfr) .

Mode of Action

If it does interact with EGFR like its analogs, it may bind to the receptor and inhibit its activation, leading to a decrease in downstream signaling pathways that promote cell proliferation .

Biochemical Pathways

If it acts on EGFR, it could impact pathways such as the MAPK, PI3K/AKT, and JAK/STAT pathways, which are involved in cell proliferation, survival, and differentiation .

Result of Action

If it inhibits EGFR, it could potentially lead to decreased cell proliferation and increased apoptosis .

安全和危害

未来方向

属性

IUPAC Name |

(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(12-9)10-3-11-8/h3H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLQBEQLDPCGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352137 | |

| Record name | 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63894-54-2 | |

| Record name | 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)